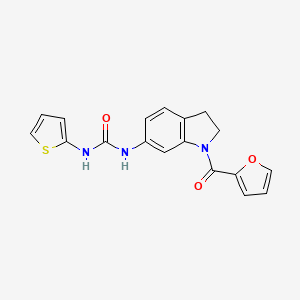

1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c22-17(15-3-1-9-24-15)21-8-7-12-5-6-13(11-14(12)21)19-18(23)20-16-4-2-10-25-16/h1-6,9-11H,7-8H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUPKHNIVRVPRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)NC3=CC=CS3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea, with the CAS number 1206995-04-1, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Comprising a furan-2-carbonyl group linked to an indoline structure and a thiophene moiety, this compound's unique architecture suggests diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 353.4 g/mol. The presence of the urea functional group is particularly noteworthy as it plays a significant role in biological activity through molecular recognition mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O₃S |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 1206995-04-1 |

Biological Activities

Research indicates that compounds containing indole and thiophene structures exhibit a wide range of biological activities, including:

- Anticancer Activity : Indole derivatives have been shown to possess significant anticancer properties. Studies suggest that similar compounds can induce apoptosis in various cancer cell lines, demonstrating potential as therapeutic agents against tumors .

- Antimicrobial Effects : The presence of the thiophene ring in conjunction with the indole structure enhances antimicrobial properties. Compounds with these features have been noted for their effectiveness against various bacterial strains .

- Anti-inflammatory Properties : Urea and thiourea derivatives are recognized for their anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation .

- Other Pharmacological Activities : The compound may also exhibit antihypertensive, antidiabetic, and analgesic effects based on structural analogies with other biologically active compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

Case Study 1: Anticancer Activity

A study demonstrated that indole-based compounds showed cytotoxic effects against human cancer cell lines (e.g., A549, H460). For instance, derivatives with similar structures exhibited IC50 values ranging from 193.93 µg/mL to higher concentrations, suggesting moderate to high efficacy against cancer cells .

Case Study 2: Antimicrobial Efficacy

Research on thiophene-containing compounds indicated strong antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound likely involves multiple mechanisms:

- Molecular Recognition : The urea moiety facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity.

- Apoptotic Pathways : Indole derivatives can modulate apoptotic pathways by inhibiting anti-apoptotic proteins, leading to increased cancer cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Thiophene Moieties

The compound shares structural homology with urea derivatives bearing thiophene substituents. For example:

Key Observations :

- Substituent Effects : Replacing the benzamido phenyl group in 1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea with an indolin-furan system may alter electronic properties and binding interactions. The indolin core’s rigidity could enhance target affinity compared to flexible phenyl analogs .

- Thiophene vs. Benzofuran/Thiazole : Thiophene’s sulfur atom offers distinct electronic and hydrophobic interactions compared to oxygen-containing furan or nitrogen-rich thiazole derivatives. For instance, pyrimidin-2-ol analogs with benzofuran-thiophene hybrids () emphasize the role of heterocycles in modulating activity .

Urea vs. Pyrimidin Derivatives

Pyrimidin-2-ol/thiol analogs (e.g., 4a-d and 5a-d in ) replace the urea linkage with a pyrimidine ring. These compounds exhibit:

- Enhanced Hydrogen-Bonding Capacity : Pyrimidine’s nitrogen atoms enable stronger interactions with biological targets compared to urea’s dual NH groups.

Research Findings and Implications

Anticancer Activity of Structural Analogs

Compounds like 1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea () showed moderate cytotoxicity (IC50: 12.4–28.7 μM) against lung (A549, NCI-H23) and breast (MCF-7, MDA-MB-231) cancer cell lines via MTT assays . While the target compound’s activity remains untested, its indolin-furan system may improve metabolic stability or target engagement compared to phenyl-based analogs.

Structural and Computational Insights

- Crystallography and Packing : Tools like Mercury () enable visualization of molecular packing and intermolecular interactions, which are critical for predicting solubility and crystallinity .

- Validation : Structure validation methods () ensure accuracy in crystallographic data, a prerequisite for SAR studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(1-(Furan-2-carbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves ruthenium-catalyzed C3 alkylation of the furan/thiophene carbonyl group, as demonstrated for structurally related imidazoles. Key steps include using acrylic acid derivatives as alkylating agents and optimizing solvent systems (e.g., DMF or THF) to enhance regioselectivity. Temperature control (80–100°C) and catalyst loading (5–10 mol% Ru) are critical for yield improvement .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks for furan (δ 7.4–7.6 ppm), thiophene (δ 6.9–7.2 ppm), and urea NH protons (δ 9.5–10.5 ppm) to verify connectivity.

- X-ray crystallography : Resolve the indoline-furan carbonyl conformation and urea planar geometry, referencing similar indole/thiophene derivatives .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. For enzyme inhibition (e.g., ACSS2), employ fluorescence polarization assays with ATP/CoA substrates, monitoring acetyl-CoA production .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with ACSS2 or other targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using ACSS2 crystal structures (PDB: 5KTE). Focus on urea’s hydrogen-bonding with catalytic residues (e.g., Asp273, Asn276) and π-π stacking between thiophene/furan and hydrophobic pockets. Validate predictions with mutagenesis studies .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Cross-validate assay conditions:

- Cell line variability : Test across multiple lines (e.g., triple-negative breast cancer vs. renal carcinoma).

- Solubility effects : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC.

- Off-target effects : Employ siRNA knockdown or isoform-selective inhibitors (e.g., ACSS1 vs. ACSS2) .

Q. How can synthetic impurities be identified and controlled during scale-up?

- Methodological Answer : Use HPLC-MS with a C18 column (gradient: 10–90% acetonitrile/water) to detect byproducts. Common impurities include incomplete urea formation (m/z + 42) or thiophene oxidation (sulfoxide at m/z +16). Implement recrystallization (ethanol/water) or preparative TLC for purification .

Q. What catalytic systems improve the yield of furan-thiophene coupling reactions?

- Methodological Answer : Compare Ru-catalyzed (e.g., [RuCl₂(p-cymene)]₂) vs. Pd-catalyzed (e.g., Pd(PPh₃)₄) systems. Ru offers higher regioselectivity for C3 alkylation (yields >75%), while Pd may favor C2 substitution. Optimize ligand choice (e.g., bidentate phosphines) and reaction time (12–24 hrs) .

Q. How does the compound’s crystal packing influence its solubility and bioavailability?

- Methodological Answer : Analyze X-ray data for intermolecular interactions (e.g., H-bonds between urea NH and carbonyl groups). High packing density reduces solubility; introduce solubilizing groups (e.g., PEG chains) or co-crystallize with cyclodextrins. Calculate logP (ChemAxon) to predict membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.